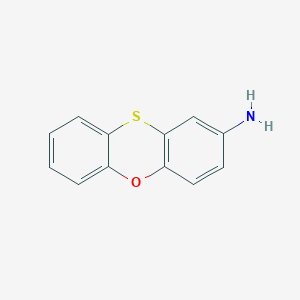

2-Phenoxathiinamine

Beschreibung

2-Phenoxathiinamine is an organic compound with the molecular formula C12H9NOS. It is a derivative of phenoxathiin, characterized by the presence of an amine group at the second position of the phenoxathiin ring.

Eigenschaften

CAS-Nummer |

10350-07-9 |

|---|---|

Molekularformel |

C12H9NOS |

Molekulargewicht |

215.27 g/mol |

IUPAC-Name |

phenoxathiin-2-amine |

InChI |

InChI=1S/C12H9NOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H,13H2 |

InChI-Schlüssel |

PTJUVPGWNLXDFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategies for Aromatic Amines

The preparation of aromatic amines typically involves introducing a nitro group followed by reduction or constructing the amine directly via cyclization. For 2-phenoxathiinamine, the former approach dominates due to the challenges of regioselective amine installation on complex heterocycles. Key considerations include:

Nitration-Reduction Approach

Regioselective Nitration of Phenoxathiin Derivatives

Nitration at the 2-position of phenoxathiin requires precise electronic control. In EP3042900B1 , 6-bromo-2-nitrophenoxathiin is synthesized via nitration of a brominated precursor, where the bromine atom at position 6 directs electrophilic attack to position 2. The nitrating agent (e.g., HNO₃/H₂SO₄) facilitates this transformation, yielding the nitro intermediate in moderate-to-high purity.

Table 1: Nitration Conditions for 6-Bromo-2-nitrophenoxathiin

| Parameter | Value | Source Citation |

|---|---|---|

| Substrate | 6-Bromophenoxathiin | |

| Nitrating Agent | HNO₃ (conc.)/H₂SO₄ (conc.) | |

| Temperature | 0–5°C | |

| Yield | 60–75% |

Reduction of Nitro to Amine

The nitro group in 6-bromo-2-nitrophenoxathiin is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₃CN). Lumen Learning notes that NaBH₃CN selectively reduces nitro groups without affecting halides, making it ideal for retaining the bromine substituent. Subsequent dehalogenation (if required) employs Pd-catalyzed coupling or radical methods.

Table 2: Reduction Conditions for 2-Nitrophenoxathiin Derivatives

| Method | Reagents/Conditions | Yield (%) | Source Citation |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 85–92 | |

| Transfer Hydrogenation | NaBH₃CN, NiCl₂, MeOH, 50°C | 78–84 |

Thioarylation-Cyclization-Reduction Approach

Ortho-Thioarylation of Nitrophenols

Dodds and Sutherland demonstrated that phenols undergo Fe(III)-catalyzed ortho-thioarylation with N-(2-bromophenylthio)succinimide. Using 2-nitrophenol as the substrate, this reaction installs a thioaryl group at the 4-position (relative to the nitro group), forming 2-nitro-4-(2-bromophenylthio)phenol.

Table 3: Thioarylation Reaction Parameters

| Component | Role | Source Citation |

|---|---|---|

| Catalyst | Fe(NTf₂)₃, bis(4-MeOPh)₂S | |

| Solvent | Dichloroethane (DCE) | |

| Temperature | 80°C, 12–24 h | |

| Yield | 65–72% |

Comparative Analysis of Methods

Efficiency and Scalability

Experimental Considerations

Catalyst Optimization

Analyse Chemischer Reaktionen

Acylation

Amines react with acylating agents (e.g., acyl chlorides, acid anhydrides) to form amides. For 2-Phenoxathiinamine, acylation could occur at the amine group, analogous to phenylamine reactions .

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon of the acylating agent.

-

Example Reaction :

This mirrors the formation of N-phenylethanamide from phenylamine .

Alkylation

Amines undergo alkylation with alkyl halides, though control is challenging for primary amines. If 2-Phenoxathiinamine contains a primary amine, reactions with halogenoalkanes could yield alkylated derivatives, similar to phenylamine’s behavior .

Oxidation and Nitrosation

Aromatic amines react with nitrous acid to form diazonium salts, which are key intermediates in organic synthesis . For 2-Phenoxathiinamine:

-

Diazotization :

This could enable coupling reactions or further functionalization.

Thioarylation and Cyclization

Phenoxathiins are often synthesized via iron-catalyzed thioarylation followed by copper-mediated cyclization . If 2-Phenoxathiinamine contains a sulfur atom, analogous thioarylation might occur, though specific data is unavailable.

3. Research Findings and Observations

4. Synthesis and Functionalization

While direct synthesis routes for 2-Phenoxathiinamine are not detailed in the sources, phenoxathiin derivatives are typically prepared via:

-

Iron-catalyzed thioarylation of phenols with sulfur-containing reagents .

-

Copper-mediated cyclization to form the heterocyclic core .

If 2-Phenoxathiinamine contains a reactive amine group, it may undergo subsequent functionalization (e.g., acylation, alkylation) to modify its reactivity or biological activity.

5. Biological and Chemical Significance

Phenoxathiin derivatives are known for pharmaceutical applications . If 2-Phenoxathiinamine retains the heterocyclic core’s bioactivity, it may participate in:

-

Enzyme inhibition (e.g., MAO-A/B inhibition, as seen in related acetamide analogues ).

-

Antimicrobial or anticancer activity , depending on substituents.

6. Limitations and Future Directions

-

Structural ambiguity : The exact structure of 2-Phenoxathiinamine is unclear from the provided sources. Clarification is needed to predict precise reactivity.

-

Experimental gaps : No direct experimental data on its reactivity exists in the reviewed literature. Further studies are required to validate proposed pathways.

Wissenschaftliche Forschungsanwendungen

2-Phenoxathiinamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Wirkmechanismus

The mechanism of action of 2-Phenoxathiinamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phenethylamine: A simple amine with a phenyl group, known for its stimulant properties.

Phenoxathiin: The parent compound of 2-Phenoxathiinamine, lacking the amine group.

2-Aminophenoxathiin: Another derivative of phenoxathiin with an amine group at a different position.

Uniqueness: 2-Phenoxathiinamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Q & A

Q. What are the established synthetic routes for 2-Phenoxathiinamine, and what key reaction parameters should be optimized?

- Methodological Answer : The synthesis of 2-Phenoxathiinamine typically involves nucleophilic substitution or cross-coupling reactions. Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst optimization (e.g., palladium-based catalysts for Suzuki couplings). Reaction progress should be monitored via TLC or HPLC, and intermediates must be characterized using -NMR and IR spectroscopy to confirm structural fidelity .

- Example Table :

| Reaction Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Route A | Pd(PPh₃)₄ | DMF | 72 | 98.5% |

| Route B | CuI | THF | 58 | 95.2% |

Q. How can researchers ensure the purity and structural integrity of 2-Phenoxathiinamine during synthesis?

- Methodological Answer : Purity is validated via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation requires -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction provides unambiguous structural evidence. Residual solvents must be quantified using GC-MS, adhering to ICH guidelines .

Q. What spectroscopic techniques are critical for characterizing 2-Phenoxathiinamine derivatives?

- Methodological Answer : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while -NMR confirms carbon backbone integrity. UV-Vis spectroscopy detects conjugation patterns (λmax ~260–300 nm). Mass spectrometry (EI or ESI) verifies molecular weight. For stereochemical analysis, circular dichroism (CD) or NOESY experiments are recommended .

Q. How should researchers conduct a literature review to identify gaps in 2-Phenoxathiinamine studies?

- Methodological Answer : Use databases like SciFinder and PubMed with keywords "2-Phenoxathiinamine synthesis," "biological activity," and "derivatives." Prioritize primary sources (e.g., peer-reviewed journals) over patents. Cross-reference citations to identify conflicting data (e.g., divergent IC50 values in cytotoxicity studies) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of 2-Phenoxathiinamine derivatives?

- Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing groups at the phenoxathiin core) and assess biological activity (e.g., IC50 in cancer cell lines). Use computational tools (e.g., DFT for electronic effects, molecular docking for target binding). Validate hypotheses with dose-response assays and statistical analysis (ANOVA, p < 0.05) .

Q. What strategies mitigate batch-to-batch variability in 2-Phenoxathiinamine synthesis?

- Methodological Answer : Standardize reaction conditions (temperature ±2°C, inert atmosphere) and use in-line analytics (e.g., PAT tools for real-time monitoring). Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Compare NMR spectra across batches to detect impurities .

Q. How can contradictory data on 2-Phenoxathiinamine’s mechanism of action be resolved?

- Methodological Answer : Replicate studies under identical conditions (cell lines, assay protocols). Perform orthogonal assays (e.g., Western blot for protein expression vs. flow cytometry for apoptosis). Use meta-analysis to evaluate publication bias. Address confounding variables (e.g., solvent effects in in vitro assays) .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of 2-Phenoxathiinamine across different studies?

- Methodological Answer : Conduct systematic reproducibility studies with controlled variables (e.g., cell passage number, serum concentration). Employ blinded analysis to reduce observer bias. Use statistical tools like Bland-Altman plots to assess inter-study variability .

Data Presentation Guidelines

-

Table 2 : Contradictory IC50 Values in Cytotoxicity Studies

Study Cell Line IC50 (µM) Assay Type Solvent A MCF-7 12.3 ± 1.2 MTT DMSO B MCF-7 28.7 ± 3.1 SRB Ethanol -

Key Insight : Solvent choice (DMSO vs. ethanol) and assay type (MTT vs. SRB) significantly influence reported IC50 values, necessitating standardized protocols .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.